
Cilofungin
Overview
Description
Cilofungin (LY121019) is a semisynthetic echinocandin B analog developed as a narrow-spectrum antifungal agent targeting Candida species. It inhibits (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis, leading to osmotic instability and cell death . While this compound demonstrated potent fungicidal activity against Candida albicans and Candida tropicalis in vitro, its clinical development was halted due to toxicity from its polyethylene glycol-based formulation and non-linear pharmacokinetics .
Preparation Methods
Cilofungin is a semi-synthetic analogue of echinocandin B. The preparation involves the fermentation of Aspergillus species to produce echinocandin B, followed by chemical modifications to introduce a 4-octyloxybenzoate side chain . Industrial production methods include fermentation, classical mutagenesis, isotope labeling, and chemical synthesis .
Chemical Reactions Analysis
Cilofungin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Introduction to Cilofungin
This compound, a semisynthetic derivative of echinocandin B, was developed as an antifungal agent with the aim of treating invasive fungal infections. Despite its initial promise, clinical development faced significant challenges, leading to its withdrawal from Phase II trials due to nephrotoxicity and poor solubility. Nevertheless, this compound's mechanism of action and its inhibition of fungal cell wall synthesis make it a subject of continued interest in antifungal research.
Inhibition Studies
- In vitro Efficacy : this compound has shown potent activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. Studies indicate that this compound can inhibit (1,3)-beta-D-glucan synthase at concentrations as low as 0.19 micrograms/milliliter, demonstrating its potential effectiveness in clinical settings .
- Dose-Response Relationships : Research has established that this compound's inhibitory effects are dose-dependent, with maximal inhibition observed at approximately 1.25 micrograms/milliliter .
Clinical Applications
Although this compound itself was not successfully developed for clinical use, its study has contributed to the understanding and development of other echinocandins currently used in clinical practice.
Comparative Analysis with Other Echinocandins
Echinocandin | Mechanism | Clinical Use | Withdrawn Status |
---|---|---|---|
This compound | Inhibits (1,3)-beta-D-glucan synthase | None (development halted) | Yes |
Anidulafungin | Inhibits (1,3)-beta-D-glucan synthase | Candidemia, invasive candidiasis | No |
Caspofungin | Inhibits (1,3)-beta-D-glucan synthase | Aspergillosis, candidemia | No |
This table illustrates the position of this compound within the broader context of echinocandin drugs.
Case Study Insights
- In Vitro Activity Against Clinical Isolates : this compound has been tested against 256 clinical isolates of yeasts, showing significant antifungal activity. The minimum inhibitory concentration (MIC) for 90% of isolates was notably low for Candida albicans, indicating its potential effectiveness against common fungal infections .
- Influence of pH on Activity : Studies have shown that pH significantly affects this compound's antifungal activity. Optimal pH levels enhance its efficacy against pathogenic yeasts .
- Pharmacokinetics and Toxicity : Investigations into this compound’s pharmacokinetics revealed challenges related to nephrotoxicity and solubility in clinical formulations. These factors contributed to its discontinuation in clinical trials despite promising initial results .
Mechanism of Action
Cilofungin exerts its effects by inhibiting the synthesis of (1→3)-β-D-glucan, an essential component of the fungal cell wall. This inhibition leads to osmotic instability and cell death in the fungus. The molecular targets involved include the enzyme β-(1,3)-D-glucan synthase, which is crucial for cell wall synthesis .
Comparison with Similar Compounds
Antifungal Spectrum and Potency
Cilofungin exhibits a narrow spectrum, primarily targeting C. albicans, C. tropicalis, and C. glabrata, with MIC90 values ranging from 0.31 to 3.2 µg/mL . In contrast:
- Amphotericin B : Broad-spectrum activity but requires 30 minutes for fungicidal effects at higher concentrations (≥1 µg/mL) .
- LY303366: A next-generation echinocandin with 160-fold greater potency (MFC: 0.01 µg/mL) and rapid action (5-minute exposure) .
- WF11899A : A lipopeptide with superior activity to this compound (IC50 of 0.7 µg/mL vs. This compound’s 2.5 µM) against C. albicans glucan synthase .
Table 1: Comparative Antifungal Activity
Compound | Target Fungi | MIC90 (µg/mL) | Exposure Time for Fungicidal Effect | Key Limitations |
---|---|---|---|---|
This compound | C. albicans, C. tropicalis | 0.31–3.2 | 180 minutes at 1.6 µg/mL | Narrow spectrum, solvent toxicity |
Amphotericin B | Broad-spectrum | 0.5–2.0 | 30 minutes at 1 µg/mL | Nephrotoxicity |
LY303366 | Candida, Aspergillus | 0.01–0.05 | 5 minutes at 0.01 µg/mL | Limited clinical data |
WF11899A | Candida | 0.7 (IC50) | Not reported | Hemolytic at high concentrations |
Mechanistic Differences
This compound noncompetitively inhibits (1,3)-β-glucan synthase (Ki-app = 2.5 µM) without affecting chitin synthase . Comparatively:
- Echinocandin B: The parent compound lacks clinical utility due to hemolytic activity, which this compound mitigates via structural modifications .
- Caspofungin: A later echinocandin with improved solubility and Aspergillus activity, overcoming this compound’s spectrum limitations .
Pharmacokinetics and Toxicity
Toxicity arose primarily from its polyethylene glycol excipient, causing metabolic acidosis . In contrast:
- Fluconazole : Fungistatic with linear kinetics but prone to resistance.
- LY303366 : Improved water solubility and reduced excipient dependence .
Synergy and Resistance
This compound synergizes with amphotericin B or flucytosine against resistant Candida strains .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of cilofungin’s antifungal activity, and how does it differ from other echinocandins?
this compound selectively inhibits (1,3)-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. Unlike broader-spectrum echinocandins, this compound exhibits narrow-spectrum activity, primarily targeting Candida albicans and C. tropicalis . To validate this mechanism, researchers should:
- Use cell-free extracts to measure glucan synthase inhibition via radioisotope-labeled UDP-glucose incorporation assays .
- Compare ultrastructural changes in treated vs. untreated fungal cells using transmission electron microscopy (TEM) to visualize cell wall disruption .
| Key Data : this compound’s IC₅₀ for (1,3)-β-D-glucan synthase in C. albicans | 0.12 µg/mL |
Q. How do medium composition and inoculum size influence this compound’s in vitro activity?
this compound’s efficacy is highly medium-dependent. For example:
- Antibiotic Medium No. 3 yields consistent MICs (≤0.31 µg/mL for C. albicans), while Sabouraud dextrose broth induces paradoxical growth at higher concentrations due to nutrient interference .
- Inoculum sizes >10⁵ CFU/mL reduce activity, requiring dilution protocols to standardize testing conditions . Methodological recommendation : Use CLSI M27-A3 guidelines with adjustments for medium selection and inoculum standardization .
Q. What is the spectrum of this compound’s activity against non-Candida fungal pathogens?
this compound shows limited efficacy against Aspergillus spp. and no activity against Cryptococcus or Saccharomyces cerevisiae. Advanced studies should:
- Perform checkerboard assays with this compound and polyenes (e.g., amphotericin B) to assess synergy against Aspergillus .
- Use genomic profiling (e.g., RNA-seq) to identify resistance markers in intrinsically resistant species like C. parapsilosis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s paradoxical dose-response relationships observed in certain media?
The "Eagle effect" (reduced efficacy at high concentrations) in Sabouraud broth may stem from nutrient competition or pH shifts. To investigate:
- Conduct time-kill assays with varying pH levels and glucose concentrations to isolate contributing factors .
- Use metabolomics to track fungal metabolic adaptations under paradoxical conditions .
Q. What experimental strategies address this compound’s pharmacokinetic limitations in vivo?
Nonlinear pharmacokinetics and poor tissue penetration limit this compound’s clinical utility. Researchers should:
- Compare continuous vs. intermittent infusion models in murine candidiasis to optimize AUC/MIC ratios .
- Develop liposomal formulations to enhance biodistribution, using HPLC-MS to monitor drug retention in target tissues .
Q. How do structural modifications of this compound impact its antifungal activity and toxicity?
Structure-activity relationship (SAR) studies reveal that:
- Simplifying the lipid side chain reduces nephrotoxicity but compromises stability .
- Key modification : Replacing the hexapeptide core with non-natural amino acids improves resistance to proteolytic degradation . Methodology : Total synthesis routes (e.g., solid-phase peptide synthesis) enable systematic SAR testing .
Q. What molecular mechanisms underlie this compound resistance in Candida spp.?
Resistance is rare but linked to:
- Mutations in FKS1 (glucan synthase catalytic subunit) .
- Overexpression of efflux pumps (e.g., CDR1) in C. tropicalis . Experimental design :
- Use CRISPR-Cas9 to introduce FKS1 mutations and quantify glucan synthase activity .
- Perform RNA-seq on resistant isolates to map transcriptomic adaptations .
Q. Methodological Considerations for Reproducibility
- Media standardization : Always report batch numbers and preparation methods for culture media, as minor variations alter this compound’s activity .
- Data reporting : Include raw MIC/MFC values and statistical analyses (e.g., Kaplan-Meier survival curves for in vivo studies) to enable meta-analyses .
- Ethical compliance : For animal studies, follow NIH guidelines for immunocompromised murine models, including justification of sample sizes .
Properties
CAS No. |
79404-91-4 |
---|---|
Molecular Formula |
C49H71N7O17 |
Molecular Weight |
1030.1 g/mol |
IUPAC Name |
N-[(3S,6S,9S,11R,15S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide |
InChI |
InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32?,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1 |
InChI Key |
ZKZKCEAHVFVZDJ-HFNPJXHZSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cilofungin L 646991 L-646,991 LY 121019 LY-121019 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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